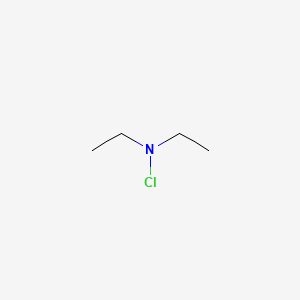

N-Chloro-N-ethylethanamine

CAS No.: 5775-33-7

Cat. No.: VC7982595

Molecular Formula: C4H10ClN

Molecular Weight: 107.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5775-33-7 |

|---|---|

| Molecular Formula | C4H10ClN |

| Molecular Weight | 107.58 g/mol |

| IUPAC Name | N-chloro-N-ethylethanamine |

| Standard InChI | InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3 |

| Standard InChI Key | TYDFLVGVWMSQAC-UHFFFAOYSA-N |

| SMILES | CCN(CC)Cl |

| Canonical SMILES | CCN(CC)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a central nitrogen atom bonded to two ethyl groups and one chlorine atom. This configuration imparts polarity and reactivity, particularly in nucleophilic substitution reactions.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.079 g/cm³ | |

| Boiling Point | 135.7°C at 760 mmHg | |

| LogP (Partition Coefficient) | 1.7859 | |

| Exact Mass | 107.05018 Da | |

| Flash Point | 35.9°C |

The compound’s moderate lipophilicity (LogP = 1.7859) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse synthetic applications .

Synthesis and Reactivity

Synthesis Methods

N-Chloro-N-ethylethanamine is typically synthesized via the chlorination of diethylamine. Common methods include:

-

Reaction with Chlorinating Agents: Diethylamine reacts with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in anhydrous conditions .

-

Hydrogen Chloride-Mediated Chlorination: Ethanolamine derivatives may serve as precursors in reactions involving HCl, though this route is less direct.

Key Reactions

-

Alkylation: The chlorine atom acts as a leaving group, enabling nucleophilic substitution to form quaternary ammonium salts.

-

Hydrolysis: In aqueous environments, hydrolysis yields diethylamine and hypochlorous acid (HOCl) .

Applications in Research and Industry

Organic Synthesis

N-Chloro-N-ethylethanamine serves as an intermediate in the production of:

-

Pharmaceuticals: Alkylating agents for anticancer drug synthesis.

-

Agrochemicals: Precursor for pesticides and herbicides.

| Hazard Category | Risk Description | Source |

|---|---|---|

| Acute Toxicity | Harmful if inhaled or ingested | |

| Skin Irritation | Causes severe irritation | |

| Environmental Impact | Toxic to aquatic life |

Spectroscopic Data

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume